4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC16072168
Molecular Formula: C13H9ClN4OS
Molecular Weight: 304.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClN4OS |
|---|---|
| Molecular Weight | 304.76 g/mol |
| IUPAC Name | 4-[(E)-(3-chlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C13H9ClN4OS/c14-10-4-1-3-9(7-10)8-15-18-12(16-17-13(18)20)11-5-2-6-19-11/h1-8H,(H,17,20)/b15-8+ |
| Standard InChI Key | QIHKXJMAMVEEJC-OVCLIPMQSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound 4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has the molecular formula C₁₃H₉ClN₄OS and a molecular weight of 304.76 g/mol. Its IUPAC name is 4-[(E)-(3-chlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione, reflecting the presence of a triazole ring (positions 1,2,4), a 3-chlorobenzylidene substituent at position 4, a furan-2-yl group at position 5, and a thione group at position 3 .
Table 1: Key Chemical Identifiers
Structural Analysis
The compound’s structure was confirmed via spectroscopic techniques:
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IR Spectroscopy: A strong absorption band at 1187 cm⁻¹ corresponds to the C=S stretch of the thione group . Bands at 1630–1643 cm⁻¹ are attributed to C=N and C=C vibrations from the triazole and aromatic rings .
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¹H NMR: Aromatic protons from the 3-chlorophenyl and furyl groups appear as multiplet signals between δ 6.81–8.11 ppm, while the NH proton resonates as a singlet near δ 8.84 ppm .
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¹³C NMR: The thione carbon (C=S) is observed at δ 179.66 ppm, and imine carbons (C=N) at δ 152.52–162.58 ppm .
Synthesis and Reaction Mechanisms
Synthetic Route
The compound is synthesized through a condensation reaction between 3-chlorobenzaldehyde and 5-(furan-2-yl)-1H-1,2,4-triazole-3-thiol in the presence of an acid catalyst (e.g., acetic acid) under reflux conditions.
Reaction Equation:
Optimization of Reaction Conditions
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Solvent: Ethanol (polar protic) facilitates proton transfer and stabilizes intermediates.
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Temperature: Reflux at 78–80°C ensures sufficient energy for imine bond formation.
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Catalyst: Acidic conditions (e.g., HCl) protonate the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the triazole-thiol’s amino group.
Table 2: Typical Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 78–80°C (reflux) | |
| Reaction Time | 5–6 hours | |
| Catalyst | Hydrochloric acid | |
| Yield | 70–78% |
Structure-Activity Relationships (SAR)
Role of the 3-Chlorobenzylidene Group
The 3-chlorophenyl substituent contributes to lipophilicity, enhancing membrane permeability and target binding. Chlorine’s electron-withdrawing effect stabilizes the imine bond (C=N), increasing metabolic stability .
Impact of the Furan Moiety
The furan ring provides a hydrogen bond acceptor site, facilitating interactions with biological targets. Its planar structure may also promote π-π stacking with aromatic residues in enzyme active sites .
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